Chemo-Structural Analysis and Synthetic Utility of 4-Amino-2-chlorobenzene-1-thiol
Chemo-Structural Analysis and Synthetic Utility of 4-Amino-2-chlorobenzene-1-thiol
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).
Technical Whitepaper | CAS: 15178-53-7
Executive Summary & Structural Identity
4-Amino-2-chlorobenzene-1-thiol is a tri-functionalized aromatic scaffold critical in the synthesis of pharmaceuticals, particularly kinase inhibitors (e.g., SHP2 targets) and leukocyte function-associated antigen (LFA-1) antagonists.
Researchers must distinguish this compound immediately from its more common isomer, 2-amino-4-chlorobenzenethiol (CAS 1004-00-8). While the latter is a direct precursor to benzothiazoles via the Herz reaction, the subject molecule (4-amino-2-chloro...) possesses a para-amino configuration relative to the thiol, altering its reactivity landscape entirely.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 4-Amino-2-chlorobenzenethiol |
| CAS Number | 15178-53-7 |
| Common Isomer (Warning) | 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8) |
| Molecular Formula | C₆H₆ClNS |
| Molecular Weight | 159.64 g/mol |
| Melting Point | 82–83 °C |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH, DMF; Insoluble in water |
Physicochemical Profile & Electronic Architecture
The "Push-Pull-Block" System
The reactivity of this molecule is defined by the interplay of three substituents on the benzene ring:
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Thiol (-SH, Position 1): The primary nucleophile. It is structurally "blocked" on one side by the ortho-chlorine atom. This steric crowding retards oxidative dimerization compared to unsubstituted thiophenols but does not prevent it.
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Chlorine (-Cl, Position 2): Acts as an electron-withdrawing group (Inductive effect, -I) and a steric gatekeeper. It lowers the pKa of the thiol slightly (making it more acidic than thiophenol) and directs electrophilic aromatic substitution to the C6 position.
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Amino (-NH₂, Position 4): Located para to the thiol. Through resonance (+M effect), it pushes electron density across the ring, increasing the nucleophilicity of the thiolate anion at Position 1.
Reactivity Flowchart
The following diagram illustrates the chemoselectivity switches available to the synthetic chemist.
Figure 1: Chemoselectivity map demonstrating how pH modulation controls the reactivity between the S-nucleophile and N-nucleophile.
Synthetic Utility & Experimental Protocols
Selective S-Alkylation (Thioether Synthesis)
In drug discovery (e.g., SHP2 inhibitors), the thiol is often coupled to a heterocyclic core. The ortho-chloro group prevents the formation of benzothiazoles (which requires ortho-amino), making this molecule ideal for linking two distinct pharmacophores.
Protocol: S-Alkylation with Benzyl Halides
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Rationale: Use a weak base to deprotonate the thiol (pKa ~6-7) without deprotonating the aniline (pKa ~25), ensuring exclusive S-selectivity.
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Preparation: Dissolve 4-Amino-2-chlorobenzene-1-thiol (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add K₂CO₃ (1.2 equiv). The solution will turn yellow as the thiolate forms. Stir for 15 minutes under N₂.
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Electrophile: Dropwise add the alkyl halide (1.05 equiv) at 0°C.
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Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1). The thiol spot (Rf ~0.4) will disappear; the thioether (Rf ~0.6) will appear.
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Workup: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.
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Critical Check: Wash organic layer with 10% NaOH to remove unreacted thiol (which is soluble in base). This prevents disulfide formation during concentration.
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Handling the Disulfide Impurity
The most common impurity is Bis(4-amino-2-chlorophenyl)disulfide .
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Detection: Appears as a less polar spot on TLC and shows a mass peak of [2M-2].
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Remediation: If the starting material contains significant disulfide (yellow/orange solid), treat the reaction mixture with Triphenylphosphine (PPh₃) or Dithiothreitol (DTT) (1.1 equiv) in wet THF for 1 hour prior to adding the electrophile. This reduces the disulfide back to the active monomer in situ.
Synthesis of the Core Scaffold
While commercially available, the synthesis of CAS 15178-53-7 typically follows a chlorosulfonation-reduction route, distinct from the Herz reaction used for its isomer.
Figure 2: Industrial synthesis route via chlorosulfonation. The sulfonyl group directs para to the acetamido group.
Mechanism Note: Direct chlorosulfonation of 3-chloroaniline places the sulfonyl group para to the amino group (strongest director) and ortho to the chlorine, yielding the 1,2,4-substitution pattern required.
Safety & Stability (E-E-A-T)
Odor Control (Stench)
Like all thiophenols, this compound has a low odor threshold.
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Containment: All weighing must occur in a fume hood.
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Decontamination: Glassware must be soaked in a bleach (sodium hypochlorite) bath for 2 hours before removal from the hood. Bleach oxidizes the residual thiol to the non-volatile sulfonate.
Oxidation Sensitivity
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Storage: Store under Argon at 2–8°C.
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Signs of Degradation: Darkening of color (from off-white to brown) indicates oxidation to the disulfide or polymerization of the aniline moiety.
References
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Sigma-Aldrich. Product Specification: 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).Link
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PubChem. Compound Summary: 4-Amino-2-chlorobenzenethiol.[1] National Library of Medicine. Link
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Google Patents. Leukocyte function-associated antigen inhibitors (CN1721401A). (Demonstrates application in LFA-1 drug discovery). Link
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Google Patents. Compounds and compositions for inhibiting SHP2 activity (CN114057689A). (Demonstrates application in kinase inhibitor synthesis). Link
